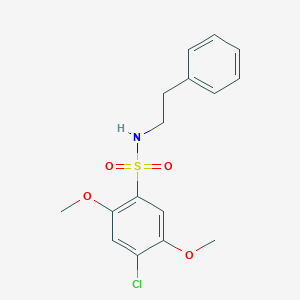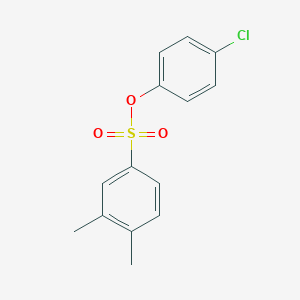
4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide, also known as 25CN-NBOH, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of the hallucinogenic drug 2C-C and has been found to exhibit potent agonistic activity towards the 5-HT2A receptor. This receptor is known to play a crucial role in the regulation of mood, perception, and cognition, and its modulation has been linked to the treatment of several psychiatric disorders.
Mécanisme D'action
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon binding, the receptor undergoes a conformational change that activates downstream signaling pathways, leading to the modulation of neurotransmitter release and subsequent changes in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by its agonistic activity towards the 5-HT2A receptor. This receptor is known to play a crucial role in the regulation of mood, perception, and cognition, and its modulation has been linked to the treatment of several psychiatric disorders. The activation of the 5-HT2A receptor by this compound has been found to induce alterations in mood, perception, and cognition, including changes in sensory perception, thought processes, and emotional states.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide in lab experiments include its potent agonistic activity towards the 5-HT2A receptor, which allows for the study of the receptor's role in the regulation of mood, perception, and cognition. Its chemical structure also allows for the manipulation of its pharmacological properties, which can be useful in the development of novel therapeutic agents.
The limitations of using this compound in lab experiments include its potential for abuse and its lack of selectivity towards the 5-HT2A receptor. Its use in animal models may also be limited by ethical concerns and the potential for adverse effects.
Orientations Futures
For the study of 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide include the development of more selective agonists for the 5-HT2A receptor, which may have improved therapeutic efficacy and reduced adverse effects. The role of the 5-HT2A receptor in the regulation of mood, perception, and cognition may also be further elucidated through the use of animal models and clinical studies. The potential for the use of this compound or its derivatives in the treatment of psychiatric disorders may also be explored.
Méthodes De Synthèse
The synthesis of 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide involves the reaction of 2,5-dimethoxyphenethylamine with chlorosulfonic acid to form 4-chloro-2,5-dimethoxy-N-phenethylbenzenesulfonamide. This intermediate is then reacted with phenylacetic acid in the presence of a reducing agent to yield the final product.
Applications De Recherche Scientifique
4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide has been widely studied for its potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Its agonistic activity towards the 5-HT2A receptor has been found to induce a range of effects, including alterations in mood, perception, and cognition. These effects have been studied in animal models and have shown promising results in the treatment of depression and anxiety.
Propriétés
Formule moléculaire |
C16H18ClNO4S |
|---|---|
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO4S/c1-21-14-11-16(15(22-2)10-13(14)17)23(19,20)18-9-8-12-6-4-3-5-7-12/h3-7,10-11,18H,8-9H2,1-2H3 |
Clé InChI |
YPDGNDXDDWHSCS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCC2=CC=CC=C2 |
SMILES canonique |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chloro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273421.png)
![3-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273426.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)

![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)
![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)

![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(5-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273455.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)


